4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
Overview
Description
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C15H13FO4 and its molecular weight is 276.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as sinapic acid have been shown to interact with enzymes like endo-1,4-beta-xylanase .
Mode of Action
Related compounds such as 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines are reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c, adrenergic α 1a and α 2a, and dopaminergic d 2 receptors .
Biochemical Pathways
Related compounds are known to be involved in the protocatechuate (pca) 4,5-cleavage pathway, which is a key catabolic route for the degradation of various aromatic compounds .
Result of Action
Related compounds are known to interact with various receptors, leading to changes in cellular signaling .
Action Environment
The success of related reactions such as the suzuki–miyaura cross-coupling is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, this compound can induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may be metabolized by enzymes involved in oxidative stress pathways, leading to the production of metabolites that can further modulate cellular redox states. Additionally, this compound can affect the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The compound’s localization and accumulation can influence its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to other organelles, such as the endoplasmic reticulum or nucleus, can affect various cellular processes, including protein synthesis and gene expression.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGNAKLMVQVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690868 | |
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-91-9 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′,5′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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